molecular formula C5H9NO B3144678 (S)-3-Methylpyrrolidin-2-one CAS No. 55709-17-6

(S)-3-Methylpyrrolidin-2-one

Cat. No. B3144678
Key on ui cas rn: 55709-17-6
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982053B2

Procedure details

In an oven-dried 500 ml flask under argon was dissolved 3-methyl-2-pyrrolidinone (0.186 mol, 18.4 g) in 200 ml methylene chloride. To this solution was added Triethylamine (0.223 mol, 22.6 g), Dimethylaminopyridine (0.019 mol, 2.27 g), and t-Butyldimethylsilyl chloride (0.204 mol, 30.8 g). This mixture was stirred for 18 hrs at 20° C. after which time it was poured into 500 ml water, the organic layer separated, washed with water (2×100 ml), brine (100 ml), dried with MgSO4 and concentrated. Resulting crude oil was purified on 400 g silica (EtOAc/Hexanes) yielding 35.0 g (88%) of 1-[(1,1-dimethylethyl)(dimethyl)silyl]-3-methyl-2-pyrrolidinone a clear oil. LCMS (ESI+)=214 m/z (MH+). 1H NMR (400 MHz, CDCl3) δ 3.40-3.25 (m, 2H), 2.50-2.40 (m, 1H), 2.30-2.20 (m, 1H), 1.70-1.60 (m, 1H), 1.20-1.18 (d, 3H, J=7.06 Hz), 0.95 (s, 9H), 0.29-0.27 (d, 6H, J=6.70 Hz).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][NH:4][C:3]1=[O:7].C(N(CC)CC)C.CN(C1C=CC=CN=1)C.[Si:24](Cl)([C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:26])[CH3:25]>C(Cl)Cl.O>[CH3:28][C:27]([Si:24]([CH3:26])([CH3:25])[N:4]1[CH2:5][CH2:6][CH:2]([CH3:1])[C:3]1=[O:7])([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
CC1C(NCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.27 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
30.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 18 hrs at 20° C. after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (2×100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Resulting crude oil
CUSTOM
Type
CUSTOM
Details
was purified on 400 g silica (EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)(C)[Si](N1C(C(CC1)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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